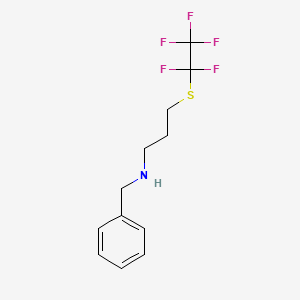
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound that features a benzyl group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine typically involves the following steps:
Starting Materials: Benzyl chloride, 3-mercaptopropylamine, and pentafluoroethyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride is used to deprotonate the thiol group in 3-mercaptopropylamine, which then reacts with pentafluoroethyl iodide to form the pentafluoroethylsulfanylpropyl intermediate. This intermediate is then reacted with benzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with various molecular targets. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(3-trifluoromethylsulfanylpropyl)-amine
- Benzyl-(3-difluoromethylsulfanylpropyl)-amine
- Benzyl-(3-fluoromethylsulfanylpropyl)-amine
Uniqueness
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds with fewer fluorine atoms.
Propriétés
Formule moléculaire |
C12H14F5NS |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
N-benzyl-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H14F5NS/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 |
Clé InChI |
NMXIUSLANYZQSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
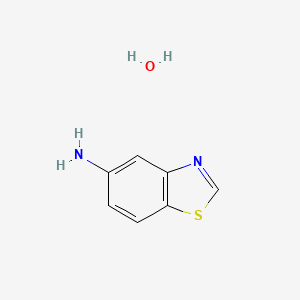

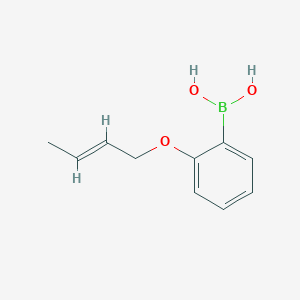
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)


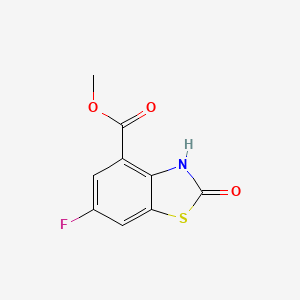

![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
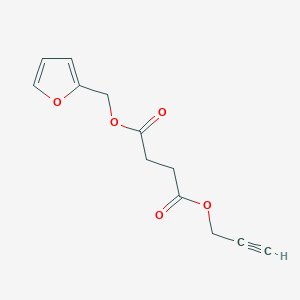
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)

